molecular formula C14H19ClN2O B8252238 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride

Cat. No.: B8252238
M. Wt: 266.76 g/mol
InChI Key: TUTGWVSMDWZLDX-UHFFFAOYSA-N
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Description

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst such as hydrochloric acid . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

9-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-16-7-5-11-12-9-10(17-2)3-4-13(12)15-14(11)6-8-16;/h3-4,9,15H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGWVSMDWZLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)NC3=C2C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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